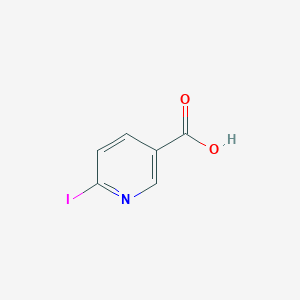

6-Iodonicotinic acid

Description

Properties

IUPAC Name |

6-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGJGRDGMJRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356040 | |

| Record name | 6-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-02-9 | |

| Record name | 6-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodonicotinic Acid: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies related to 6-iodonicotinic acid. This pyridine derivative serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of targeted therapeutic agents. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role as a key pharmaceutical intermediate.

Core Chemical Properties and Structure

This compound, a halogenated derivative of nicotinic acid (Vitamin B3), possesses a unique set of properties that make it a versatile reagent in organic synthesis. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and an iodine atom at the 6-position.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Nicotinic Acid (for comparison) | 6-Chloronicotinic Acid (for comparison) | 6-Methylnicotinic Acid (for comparison) |

| IUPAC Name | 6-Iodopyridine-3-carboxylic acid | Pyridine-3-carboxylic acid | 6-Chloropyridine-3-carboxylic acid | 6-Methylpyridine-3-carboxylic acid |

| Synonyms | This compound | Niacin, Vitamin B3 | - | - |

| CAS Number | 29164-09-8 | 59-67-6 | 5326-23-8 | 3222-47-7 |

| Chemical Formula | C₆H₄INO₂[1] | C₆H₅NO₂ | C₆H₄ClNO₂ | C₇H₇NO₂ |

| Molecular Weight | 249.01 g/mol [1] | 123.11 g/mol | 157.55 g/mol | 137.14 g/mol |

| Melting Point | Not available | 234-237 °C[2] | 190 °C (dec.)[3] | 210-213 °C[4] |

| Boiling Point | Not available | Sublimes | Not available | Not available |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and methanol. | Slightly soluble in water (1.6 g/100 mL at room temperature); Soluble in hot water, ethanol, and alkaline solutions.[2] | Soluble in water (2 mg/mL at 20°C), ethanol, methanol, DMSO; slightly soluble in chloroform.[3] | Sparingly soluble in water.[4] |

| SMILES | O=C(O)c1ccc(I)nc1[1] | O=C(O)c1cccnc1 | Clc1ccc(C(=O)O)cn1 | Cc1ccc(C(=O)O)cn1 |

| InChI | InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)[1] | InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) |

| InChIKey | PCGJGRDGMJRQAJ-UHFFFAOYSA-N[1] | PVNIIMVLHYAWGP-UHFFFAOYSA-N | UAWMVMPAYRWUFX-UHFFFAOYSA-N | FZENGILVYVYSQY-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a diazotization-iodination sequence starting from 6-aminonicotinic acid. The following protocol is a representative procedure based on established methods for similar transformations.

Materials:

-

6-Aminonicotinic acid

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization: A suspension of 6-aminonicotinic acid in dilute sulfuric acid is prepared in a flask and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

-

Iodination: A solution of potassium iodide in water is then added slowly to the diazotized mixture. Nitrogen gas will be evolved.

-

The reaction mixture is allowed to warm to room temperature and then gently heated on a water bath until the evolution of nitrogen ceases.

-

Work-up: The mixture is cooled, and any excess iodine is destroyed by the addition of a small amount of sodium thiosulfate solution.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and identity of synthesized this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following provides a general method that can be optimized for specific instrumentation.

Table 2: Representative HPLC Method for Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 90:10 mixture of aqueous buffer to organic solvent. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength of approximately 260 nm. |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled at 25 °C |

Sample Preparation: A stock solution of the this compound sample is prepared by dissolving a known amount in a suitable solvent (e.g., methanol or a mixture of the mobile phase). This stock solution is then diluted to an appropriate concentration for analysis.

Role in Drug Development: A Key Intermediate

This compound is a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its utility is exemplified in the preparation of potent antagonists for the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, a key pathway in immune response and inflammation.[5] The following diagram illustrates the logical workflow of its application in this context.

Caption: Workflow illustrating the synthesis of this compound and its use as a key intermediate in the production of LFA-1/ICAM-1 antagonists.

Potential Signaling Pathway Involvement

While direct studies on the specific signaling pathway modulation by this compound are limited, its structural similarity to nicotinic acid and the observed anti-inflammatory activity of related derivatives suggest a potential interaction with inflammatory pathways.[6] Nicotinic acid derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. The diagram below illustrates the general mechanism of COX-2 inhibition.

Caption: Potential mechanism of action of nicotinic acid derivatives as anti-inflammatory agents through the inhibition of the COX-2 enzyme.

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 3. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 4. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]

- 5. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. refp.cohlife.org [refp.cohlife.org]

A Technical Guide to 6-Iodonicotinic Acid: A Key Building Block in Pharmaceutical Research

For Immediate Release

This technical guide provides an in-depth overview of 6-Iodonicotinic acid, a crucial building block for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role in the synthesis of complex bioactive molecules.

Chemical Identity and Properties

This compound, systematically known as 6-iodopyridine-3-carboxylic acid , is a halogenated derivative of nicotinic acid. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of novel pharmaceutical agents.

IUPAC Name: 6-iodopyridine-3-carboxylic acid[] CAS Number: 13054-02-9[2]

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction optimization, and incorporation into synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C6H4INO2 | [] |

| Molecular Weight | 249.01 g/mol | [2] |

| LogP | 1.384 | [3] |

| Polar Surface Area | 50.19 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, its synthesis can be conceptualized based on established organic chemistry principles. A plausible synthetic route would involve the diazotization of 6-aminonicotinic acid followed by a Sandmeyer-type reaction with an iodide salt.

Below is a generalized experimental workflow for such a transformation.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated intermediates like this compound are of significant interest in medicinal chemistry. The iodine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity. Furthermore, the pyridine carboxylic acid scaffold is a common feature in many approved drugs.[4]

Key Intermediate in the Synthesis of Bioactive Molecules

6-Halogenated nicotinic acids and their derivatives are pivotal intermediates in the synthesis of a range of pharmaceuticals. For instance, derivatives of nicotinic acid are precursors to drugs targeting a variety of conditions, including those related to the central nervous system.[5] The bromo-analogue, Methyl 6-bromonicotinate, is a known precursor for potential hypolipidemic drugs.[6]

Role in the Synthesis of Apixaban Precursors

While not a direct precursor in all documented syntheses, 6-halonicotinic acid derivatives are structurally related to key intermediates in the synthesis of Apixaban, a potent, oral, direct factor Xa inhibitor used for the prevention of venous thromboembolism. The synthesis of Apixaban involves the construction of a complex heterocyclic core where a substituted pyridine moiety is a central feature.[7][8][9] The use of halogenated pyridines allows for the strategic introduction of various substituents necessary for the drug's activity.

The following diagram illustrates the logical relationship of 6-halonicotinic acid derivatives as building blocks in the synthesis of complex pharmaceutical agents like Apixaban.

Caption: Logical workflow illustrating the use of 6-halonicotinic acid derivatives.

Experimental Protocols

Detailed experimental procedures involving this compound are often proprietary or described within the context of patent literature for specific applications. However, a general protocol for a Suzuki coupling reaction, a common application for such iodo-substituted heterocycles, is provided below as a representative example of its use.

General Protocol for a Suzuki Coupling Reaction:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), a boronic acid or ester partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equivalents), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired coupled product.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its utility as a precursor for complex, biologically active molecules, underscored by the importance of the nicotinic acid scaffold in pharmaceuticals, makes it a compound of significant interest to researchers. The information provided in this guide serves as a foundational resource for professionals engaged in the synthesis and application of novel therapeutic agents.

References

- 2. synchem.de [synchem.de]

- 3. 13054-02-9(6-Iodo-nicotinic Acid) | Kuujia.com [kuujia.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]

- 8. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Molecular weight and formula of 6-Iodonicotinic acid

An In-depth Technical Guide to 6-Iodonicotinic Acid: Core Properties

This guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers and professionals in the fields of chemistry and drug development. The data is presented in a clear, structured format to facilitate easy reference and comparison.

Core Chemical Data

The fundamental properties of this compound, including its molecular formula and weight, are summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and chemical synthesis.

| Property | Value |

| Molecular Formula | C6H4INO2[1] |

| Molecular Weight | 249.007 g/mol [1] |

| Synonym | 6-iodopyridine-3-carboxylic acid[1] |

| CAS Number | 13054-02-9[2] |

| InChI Key | PCGJGRDGMJRQAJ-UHFFFAOYSA-N[1][2] |

| SMILES | OC(=O)c1ccc(I)nc1[1] |

Visualization of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between this compound and its core properties.

References

Spectroscopic Analysis of 6-Iodonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for nicotinic acid derivatives, with a focus on halogenated analogues, due to the limited publicly available data for 6-Iodonicotinic acid itself. The document includes representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the closely related 6-Chloronicotinic acid, presented in structured tables for clarity. Detailed, generalized experimental protocols for acquiring these types of spectroscopic data for small organic molecules are also provided. Furthermore, a logical workflow for the spectroscopic analysis of a chemical compound is visualized using a Graphviz diagram. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a halogenated derivative of nicotinic acid (Vitamin B3) and serves as a valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic compounds.

This guide aims to provide a centralized resource for the spectroscopic data of this compound. However, a comprehensive search of publicly accessible databases reveals a scarcity of specific experimental data for this particular compound. Therefore, this document presents data for a close structural analogue, 6-Chloronicotinic acid, to provide representative spectroscopic characteristics. Additionally, standardized experimental protocols for obtaining NMR, IR, and MS data are detailed to guide researchers in their own analytical work.

Spectroscopic Data Presentation

The following tables summarize the available spectroscopic data for 6-Chloronicotinic acid, which can serve as an estimation for the expected values for this compound. It is important to note that the substitution of chlorine with iodine will induce shifts in the presented values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 6-Chloronicotinic Acid

Table 1: ¹H NMR Data of 6-Chloronicotinic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a structured format in search results. |

Table 2: ¹³C NMR Data of 6-Chloronicotinic Acid

| Chemical Shift (ppm) | Assignment |

| Data not available in a structured format in search results. |

Infrared (IR) Spectroscopy Data of 6-Chloronicotinic Acid

Table 3: IR Absorption Bands of 6-Chloronicotinic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1600 | Medium-Strong | C=C and C=N ring stretching |

| ~1300 | Medium | C-O stretch |

| Fingerprint region below 1500 cm⁻¹ contains multiple complex vibrations. |

Note: The values are typical ranges for the functional groups present and are based on general IR correlation tables.

Mass Spectrometry (MS) Data of 6-Chloronicotinic Acid

Table 4: Mass Spectrometry Data of 6-Chloronicotinic Acid [1][2]

| m/z | Relative Intensity (%) | Assignment |

| 157 | Base Peak | [M]+ (Molecular Ion with ³⁵Cl) |

| 159 | ~33% of M+ | [M+2]+ (Molecular Ion with ³⁷Cl) |

| 113 | Fragment | [M - COOH]+ |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a characteristic feature in the mass spectrum.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Shim and Lock: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

Acquisition of ¹H NMR Spectrum: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, and relaxation delay). A standard ¹H NMR experiment is then run.

-

Acquisition of ¹³C NMR Spectrum: Following the proton NMR, a ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, powdered amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.

-

Background Scan: With no sample on the crystal, run a background scan to record the spectrum of the ambient atmosphere (mostly CO₂ and water vapor).

-

Sample Scan: With the sample in place, acquire the IR spectrum. The instrument's software will automatically subtract the background spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization technique to be used (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Impact (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using spectroscopic methods.

Caption: A diagram illustrating the workflow of spectroscopic analysis.

Conclusion

References

An In-depth Technical Guide on the Solubility and Stability of 6-Iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodonicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development, particularly in areas such as reaction kinetics, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these properties, based on established scientific principles and regulatory guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

| Property | Value (Predicted/Available) | Source |

| Molecular Formula | C₆H₄INO₂ | N/A |

| Molecular Weight | 249.01 g/mol | N/A |

| Appearance | White to off-white solid (Expected) | N/A |

| Melting Point | Data not available | N/A |

| pKa | ~4-5 (Predicted, based on nicotinic acid) | N/A |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction, and formulation. As an amphiphilic molecule with a carboxylic acid group and a pyridine ring, its solubility is expected to be pH-dependent in aqueous solutions and variable in organic solvents.

Quantitative Solubility Data

Table 1: Aqueous Solubility of this compound at 25°C

| pH | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| 2.0 | Data not available | Data not available | Equilibrium Solubility |

| 4.0 | Data not available | Data not available | Equilibrium Solubility |

| 7.0 (Water) | Data not available | Data not available | Equilibrium Solubility |

| 10.0 | Data not available | Data not available | Equilibrium Solubility |

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Methanol | Data not available | Data not available | Equilibrium Solubility |

| Ethanol | Data not available | Data not available | Equilibrium Solubility |

| Acetone | Data not available | Data not available | Equilibrium Solubility |

| Acetonitrile | Data not available | Data not available | Equilibrium Solubility |

| Dichloromethane | Data not available | Data not available | Equilibrium Solubility |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Equilibrium Solubility |

| Ethyl Acetate | Data not available | Data not available | Equilibrium Solubility |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various aqueous and organic solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffered solutions at various pH, methanol, ethanol, acetone, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in g/L and mol/L.

-

Record the temperature at which the solubility was determined.

-

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in synthetic processes. Stability testing provides evidence on how the quality of the substance varies with time under the influence of various environmental factors.

Potential Degradation Pathways

Based on the chemical structure of this compound, potential degradation pathways include:

-

Deiodination: The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic or reductive conditions, leading to the formation of nicotinic acid.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

-

Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.

Experimental Protocol for Stability Testing (Based on ICH Guidelines)

A comprehensive stability study for this compound should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances.[1]

Objective: To evaluate the stability of this compound under various environmental conditions to establish a retest period.

3.2.1. Long-Term and Accelerated Stability Studies

Procedure:

-

Sample Preparation: Use at least three primary batches of this compound. The substance should be stored in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs in accelerated conditions).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the samples should be tested for:

-

Appearance

-

Assay (e.g., by HPLC)

-

Degradation products/impurities (e.g., by HPLC with a validated stability-indicating method)

-

Water content (if applicable)

-

Table 3: Stability Testing Schedule and Parameters

| Study | Storage Condition | Minimum Duration | Testing Time Points (Months) | Tests to be Performed |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 | Appearance, Assay, Impurities |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 | Appearance, Assay, Impurities |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 | Appearance, Assay, Impurities |

3.2.2. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[2][3][4]

Procedure: Subject a single batch of this compound to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat (e.g., 80°C).

-

Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7][8] A control sample should be protected from light.

Analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC) to separate the parent compound from any degradation products.

Analytical Workflow

A robust analytical workflow is crucial for the quality control and characterization of this compound.

Conclusion

This technical guide has outlined the key considerations for the solubility and stability of this compound. While specific experimental data for this compound is sparse in the public domain, the provided general experimental protocols, based on established scientific principles and regulatory guidelines, offer a robust framework for researchers to generate the necessary data. A comprehensive understanding of these properties is indispensable for the successful application of this compound in drug discovery and development, ensuring product quality, safety, and efficacy. Further research to generate and publish specific quantitative data for this compound would be a valuable contribution to the scientific community.

References

- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 2. longdom.org [longdom.org]

- 3. scispace.com [scispace.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

An In-depth Technical Guide to 6-Iodonicotinic Acid: Discovery and History

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 6-Iodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3). The document covers its initial discovery and synthesis, physicochemical properties, and key experimental protocols. While the specific biological activities of this compound remain largely unexplored in publicly available literature, this guide also touches upon the broader context of nicotinic acid metabolism as a potential framework for future research.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1950 publication in the Journal of the American Chemical Society. While the full historical context of this discovery is not detailed in readily available sources, its emergence is rooted in the broader exploration of nicotinic acid derivatives. Nicotinic acid itself was first isolated in 1867 through the oxidation of nicotine. Its biological significance as a vitamin (niacin) and its role in treating pellagra were established in the early 20th century. This spurred extensive research into the synthesis and properties of various nicotinic acid analogs, including halogenated derivatives like this compound, with the aim of investigating their potential as therapeutic agents or as intermediates in the synthesis of more complex molecules.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, other properties are predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₂ | N/A |

| Molecular Weight | 249.01 g/mol | [1] |

| Melting Point | 189-190 °C | [1] |

| Boiling Point (Predicted) | 355.2 ± 27.0 °C | [1] |

| Density (Predicted) | 2.123 ± 0.06 g/cm³ | [1] |

| pKa | Not available | N/A |

| Solubility | Not available | N/A |

Experimental Protocols

Synthesis of this compound via Halogen Exchange

A common method for the synthesis of this compound involves a halogen exchange reaction starting from the more readily available 6-Chloronicotinic acid.

Reaction:

Materials:

-

6-Chloronicotinic acid

-

Sodium iodide (NaI)

-

Hydriodic acid (HI, 57 wt% in water)

Procedure:

-

To a reaction vessel cooled to -78 °C, add sodium iodide (1.0 eq).

-

Slowly add hydriodic acid (5.1 eq).

-

Allow the mixture to warm slightly with stirring for 5 minutes.

-

Add 6-chloronicotinic acid (1.0 eq).

-

The resulting mixture is allowed to warm to room temperature with continuous stirring.

-

Heat the reaction mixture to 120-125 °C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically through recrystallization.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, as a derivative of nicotinic acid, its metabolic fate may follow or influence the known pathways of nicotinic acid metabolism.

Nicotinic acid is primarily metabolized in the body through two main pathways:

-

The Amination Pathway: Conversion to nicotinamide, which is then incorporated into the coenzymes NAD⁺ and NADP⁺.

-

The Conjugation Pathway: Conjugation with glycine to form nicotinuric acid, which is then excreted.

The degradation of nicotinic acid can also proceed via hydroxylation to 6-hydroxynicotinic acid, a key intermediate in several microbial degradation pathways. It is plausible that the iodine atom at the 6-position of this compound could influence its interaction with the enzymes involved in these pathways, potentially acting as an inhibitor or a substrate for dehalogenation.

Given the absence of specific data for this compound, the following diagram illustrates a generalized overview of nicotinic acid metabolism. The potential point of entry or influence of this compound is speculative and requires experimental validation.

Disclaimer: The potential metabolic pathways for this compound depicted with dashed red arrows are hypothetical and are included for illustrative purposes to guide future research. There is currently no direct experimental evidence to support these specific transformations.

Future Research Directions

The lack of comprehensive data on this compound presents numerous opportunities for further investigation. Key areas for future research include:

-

Determination of Physicochemical Properties: Experimental determination of pKa, solubility in various solvents, and other physicochemical parameters is essential for its application in drug development and chemical synthesis.

-

Comprehensive Spectral Analysis: Detailed characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is required to establish a complete and verified spectral profile.

-

Investigation of Biological Activity: Screening of this compound for various biological activities is a critical next step. This could include its effects on nicotinic acid receptors, its potential as an enzyme inhibitor, or its antimicrobial properties.

-

Metabolic Studies: Elucidating the metabolic fate of this compound in biological systems will provide valuable insights into its potential toxicity and pharmacological profile.

Conclusion

This compound remains a relatively understudied derivative of the well-known nicotinic acid. While its initial synthesis dates back to the mid-20th century, a thorough characterization of its properties and biological functions is still lacking. This guide consolidates the available information and highlights the significant knowledge gaps, providing a foundation for future research endeavors in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of this and other halogenated nicotinic acid derivatives could lead to the discovery of novel therapeutic agents or valuable research tools.

References

Unlocking the Potential of 6-Iodonicotinic Acid: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 25, 2025 – 6-Iodonicotinic acid, a halogenated derivative of niacin (Vitamin B3), is emerging as a versatile building block in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom on the pyridine ring, offer a gateway to a diverse array of novel compounds with significant therapeutic and technological potential. This technical guide provides an in-depth analysis of promising research avenues for this compound, targeting researchers, scientists, and professionals in drug development.

Core Research Areas and Applications

This compound serves as a valuable scaffold for the development of innovative molecules in several key areas:

-

Anticancer Drug Discovery: The pyridine nucleus is a common feature in many anticancer agents. The iodine atom at the 6-position of nicotinic acid provides a reactive handle for introducing various pharmacophores through cross-coupling reactions, leading to the synthesis of potent and selective anticancer compounds.

-

Antimicrobial Agent Development: The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities. Derivatives of nicotinic acid have shown promising antibacterial and antifungal activities. This compound can be functionalized to create novel antimicrobial agents with potentially enhanced efficacy.

-

Kinase Inhibitor Synthesis: Kinases are crucial targets in drug discovery, particularly in oncology and inflammatory diseases. The nicotinic acid scaffold can be elaborated to design specific kinase inhibitors. The iodo-substituent allows for the strategic introduction of moieties that can interact with the kinase active site.

-

Radiolabeled Tracers for PET Imaging: The development of targeted radiotracers is essential for advancing diagnostic imaging techniques like Positron Emission Tomography (PET). The iodine atom in this compound can be readily displaced by radioisotopes such as fluorine-18, making it an excellent precursor for the synthesis of PET imaging agents for oncology and neuroscience.

-

Catalysis and Materials Science: The nitrogen atom and the carboxylic acid group of this compound can coordinate with metal ions, forming complexes with potential catalytic applications. Furthermore, its rigid structure makes it an interesting candidate for the construction of novel organic materials.

Quantitative Data Summary

The following tables summarize key quantitative data for various derivatives of nicotinic acid, highlighting their potential in different therapeutic areas. While specific data for this compound derivatives is still emerging, the data for structurally related compounds provides a strong rationale for its exploration.

Table 1: Anticancer Activity of Nicotinamide and Related Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) | Citation |

| Nicotinamide Derivative D-1 | HCT-116 | ~4.5 | [1] |

| Sorafenib (Reference) | HCT-116 | ~9.0 | [1] |

| Nicotinamide Derivative 6 | HCT-116 | 9.3 ± 0.02 | [2] |

| Nicotinamide Derivative 6 | HepG-2 | 7.8 ± 0.025 | [2] |

| Sorafenib (Reference) | HCT-116 | 9.30 | [2] |

| Sorafenib (Reference) | HepG-2 | 7.40 | [2] |

| Pyrazole Derivative P-6 | HCT 116 | 0.37 ± 0.15 | [3] |

| Pyrazole Derivative P-6 | MCF-7 | 0.44 ± 0.06 | [3] |

| VX-680 (Reference) | HCT 116 | 0.32 ± 0.05 | [3] |

| VX-680 (Reference) | MCF-7 | 0.40 ± 0.03 | [3] |

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound Reference | Bacterial Strain | MIC (µg/mL) | Citation |

| Acylhydrazone 13 | S. aureus ATCC 43300 (MRSA) | 7.81 | [4] |

| Acylhydrazone 13 | S. epidermidis ATCC 12228 | 1.95 | [4] |

| Oxadiazoline 25 | B. subtilis ATCC 6633 | 7.81 | [4] |

| Oxadiazoline 25 | S. aureus ATCC 6538 | 7.81 | [4] |

| Oxadiazoline 25 | S. aureus ATCC 43300 (MRSA) | 15.62 | [4] |

Table 3: Kinase Inhibitory Activity of Nicotinamide and Related Derivatives

| Compound Reference | Kinase Target | IC50 (nM) | Citation |

| Nicotinamide Derivative 6 | VEGFR-2 | 60.83 | [2] |

| Nicotinamide Derivative 10 | VEGFR-2 | 63.61 | [2] |

| Sorafenib (Reference) | VEGFR-2 | 53.65 | [2] |

| Pyrazole Derivative P-6 | Aurora-A | 110 ± 30 | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key synthetic transformations involving this compound and its derivatives.

Suzuki-Miyaura Coupling of Methyl 6-Iodonicotinate

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of methyl 6-iodonicotinate with an arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing diverse aryl groups at the 6-position of the nicotinic acid scaffold.

Materials:

-

Methyl 6-iodonicotinate

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., Dioxane/water mixture, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add methyl 6-iodonicotinate, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture to the flask.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired methyl 6-arylnicotinate.[5]

Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid Derivatives

This protocol outlines a general approach for the radiosynthesis of 6-[¹⁸F]fluoronicotinic acid derivatives, which are valuable PET imaging agents. The method involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

Precursor Synthesis:

A common precursor is a trimethylammonium salt of nicotinic acid, which can be synthesized from 6-chloronicotinic acid.

Radiolabeling Procedure:

-

Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trap the [¹⁸F]fluoride on an anion-exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel containing a solution of the trimethylammonium precursor and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in a suitable solvent (e.g., acetonitrile).

-

Heat the reaction mixture to facilitate the nucleophilic substitution, replacing the trimethylammonium group with [¹⁸F]fluoride.

-

Purify the resulting 6-[¹⁸F]fluoronicotinic acid derivative using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).[6][7]

Signaling Pathways and Logical Relationships

The derivatives of this compound are being investigated for their potential to modulate key signaling pathways implicated in various diseases.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibitors of VEGFR-2 can block the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth. Nicotinamide-based compounds have shown promise as VEGFR-2 inhibitors.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs from a starting scaffold like this compound involves a multi-step workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for drug discovery starting from this compound.

Conclusion

This compound represents a promising and largely untapped resource for the discovery and development of novel chemical entities with significant potential in medicine and materials science. Its versatile chemistry, coupled with the established biological importance of the nicotinic acid scaffold, provides a solid foundation for future research. This guide highlights key areas of opportunity and provides the necessary technical information to empower researchers to explore the full potential of this valuable molecule. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged to unlock new therapeutic and technological advancements.

References

- 1. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Iodonicotinic Acid: A Versatile Chemical Intermediate for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodonicotinic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development. The presence of an iodine atom on the pyridine ring offers a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. This strategic positioning allows for the construction of novel molecular scaffolds with significant potential for biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound as a chemical intermediate, with a focus on detailed experimental protocols and its role in modern drug discovery.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis. The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13054-02-9[1] |

| Molecular Formula | C₆H₄INO₂[1] |

| Molecular Weight | 248.929 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 215-218 °C |

| Solubility | Soluble in hot water, alcohols, and DMSO. |

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.65 (s, 1H), 8.85 (d, J=2.0 Hz, 1H), 8.20 (dd, J=8.0, 2.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.5, 152.0, 145.5, 140.0, 128.0, 120.0 |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 6-aminonicotinic acid. This two-step process involves diazotization of the amino group followed by iodination.

Experimental Protocol: Synthesis via Diazotization and Iodination

This protocol outlines the conversion of 6-aminonicotinic acid to this compound.

Materials:

-

6-Aminonicotinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 6-aminonicotinic acid (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in deionized water and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from hot water or an alcohol/water mixture.

-

Expected Yield: 60-70%

Caption: Workflow for the synthesis of this compound.

Role as a Chemical Intermediate in Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity makes it an invaluable building block for the synthesis of complex substituted pyridines, which are prevalent motifs in many drug candidates. The following sections detail its application in three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Caption: Central role of this compound in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. Using this compound or its esters, a wide range of aryl and heteroaryl groups can be introduced at the 6-position of the pyridine ring.

Materials:

-

Ethyl 6-iodonicotinate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (solvent system)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a reaction flask, add ethyl 6-iodonicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 75-85 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted nicotinic acid derivatives, which are important precursors for various heterocyclic compounds and have applications in materials science.

Materials:

-

Methyl 6-iodonicotinate

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or DMF

-

Ethyl Acetate

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add methyl 6-iodonicotinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add degassed THF (or DMF) and triethylamine.

-

Add phenylacetylene (1.2 eq) dropwise to the stirring mixture.

-

Stir the reaction at room temperature or gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Table 4: Representative Sonogashira Coupling Reactions

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 4 | 80-90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Dioxane | 60 | 6 | 75-85 |

| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Acetonitrile | 50 | 8 | 70-80 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction provides a direct route to 6-amino-nicotinic acid derivatives, which are key components in numerous biologically active molecules.

Materials:

-

Ethyl 6-iodonicotinate

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Toluene or Dioxane

-

Ethyl Acetate

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.4 eq).

-

Add ethyl 6-iodonicotinate (1.0 eq) and the degassed solvent (toluene or dioxane).

-

Add morpholine (1.2 eq) and seal the vessel.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Table 5: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 70-85 |

| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 75-90 |

| Benzylamine | Pd₂ (dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 90 | 16 | 65-80 |

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the carbon-iodine bond in a range of robust and high-yielding cross-coupling reactions provide medicinal chemists with a powerful tool for the construction of diverse libraries of substituted pyridine derivatives. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this important building block in the ongoing quest for novel therapeutic agents.

References

A Technical Guide to 6-Iodonicotinic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, suppliers, and synthetic applications of the pivotal research chemical, 6-Iodonicotinic acid.

Introduction: this compound, a halogenated derivative of nicotinic acid, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique structural properties make it a valuable intermediate for introducing the pyridinyl moiety in drug candidates, influencing their pharmacological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including a detailed list of suppliers, available grades, and a look into its application in the synthesis of potent therapeutic agents.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 13054-02-9, is available from a range of chemical suppliers specializing in research and development quantities. The compound is also known by its systematic name, 6-iodopyridine-3-carboxylic acid. Purity levels for commercially available this compound are typically suitable for research and preclinical development, with most suppliers offering a purity of 95% or greater.

For researchers and procurement specialists, the following table summarizes the offerings from several key suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Purity | Available Quantities |

| Acros Organics (via Fisher Scientific) | 13054-02-9 | 97% | 1g, 5g |

| BLD Pharm | 13054-02-9 | 95%+ | Inquire |

| LGC Standards | 13054-02-9 | Not Specified | Inquire |

| Biosynth | 13054-02-9 | Not Specified | Inquire |

| Synchem | 13054-02-9 | 95% | Inquire |

| A2B Chem | 13054-02-9 | 95% | 1g, 5g, 10g |

| CymitQuimica | 13054-02-9 | Not Specified | Inquire |

Application in Drug Discovery: Synthesis of an LFA-1/ICAM-1 Inhibitor

A significant application of this compound is in the synthesis of potent antagonists of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This protein-protein interaction is a critical pathway in the inflammatory response, and its inhibition is a therapeutic strategy for autoimmune diseases.

A key publication in Organic Process Research & Development outlines an efficient synthesis of a potent LFA-1/ICAM inhibitor, where this compound is a pivotal starting material. The following section details the experimental protocol derived from this research.

Experimental Protocol: Synthesis of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid

This synthesis involves a multi-step sequence, with a crucial step being the coupling of this compound with a spirocyclic amine intermediate.

Step 1: Esterification of this compound

To a solution of this compound in methanol, a catalytic amount of sulfuric acid is added. The mixture is heated to reflux and stirred for several hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester of this compound.

Step 2: Buchwald-Hartwig Amination

The methyl 6-iodonicotinate is then coupled with the spirocyclic amine intermediate, (5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, using a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction is typically carried out in a solvent such as toluene or dioxane, in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

Step 3: Saponification

The resulting ester is saponified to the corresponding carboxylic acid. The crude product from the previous step is dissolved in a mixture of tetrahydrofuran and water, and an excess of lithium hydroxide is added. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl), and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to afford the final product.

Visualizing the Process

To better illustrate the key processes involved with this compound, the following diagrams have been generated.

Caption: Supply chain for this compound.

Caption: Synthesis of LFA-1/ICAM-1 inhibitor.

Conclusion

This compound is a readily available and valuable building block for medicinal chemists and drug development professionals. Its utility in the synthesis of complex, biologically active molecules, such as the LFA-1/ICAM-1 inhibitor detailed herein, underscores its importance in the discovery of new therapeutics. The information provided in this guide serves as a starting point for researchers looking to source and utilize this versatile compound in their synthetic endeavors.

An In-depth Technical Guide to the Safe Handling of 6-Iodonicotinic Acid

Disclaimer: This document is a technical guide compiled from safety data for structurally related compounds and general laboratory safety principles. A specific, comprehensive Safety Data Sheet (SDS) for 6-Iodonicotinic acid (CAS: 13054-02-9) was not available at the time of writing. The information herein should be used as a guideline and supplemented with a substance-specific risk assessment before handling.

This guide is intended for researchers, scientists, and professionals in drug development who may handle this compound. It provides an overview of potential hazards, recommended handling procedures, and emergency protocols based on data from analogous chemical structures.

Hazard Identification and Classification

-

Skin Irritation: Likely to cause skin irritation upon contact.[1]

-

Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1]

-

Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as dust.[2][3]

-

Acute Oral Toxicity: May be harmful if swallowed.[1]

Based on these potential hazards, the following GHS classifications are recommended as a precautionary measure:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Limited specific data for this compound is available. The following table includes known properties and estimates based on related compounds.

| Property | Value | Reference |

| Molecular Formula | C6H4INO2 | [4] |

| Molecular Weight | 249.01 g/mol | [4] |

| Appearance | Solid (form may vary) | General |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Likely soluble in water | [5] |

Exposure Controls and Personal Protection

To minimize exposure, a comprehensive control strategy combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

3.1. Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area.[6] A certified chemical fume hood is required for any procedures that may generate dust or aerosols.[1]

-

Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]

3.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or glasses are mandatory. A face shield should be worn if there is a splash hazard.[7] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.[1] |

| Skin and Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or full-body suit may be necessary.[1] |

| Respiratory Protection | If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1] |

Handling and Storage

4.1. Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Keep away from incompatible materials such as strong oxidizing and reducing agents.[5]

4.2. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

-

Some related compounds are light-sensitive; therefore, storage in a dark place is recommended as a precaution.[1]

First-Aid Measures

In the event of exposure, follow these first-aid protocols and seek immediate medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

6.1. Personal Precautions

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment as outlined in Section 3.2.[6]

-

Avoid breathing dust and prevent contact with skin and eyes.[1]

6.2. Environmental Precautions

-

Prevent the product from entering drains, sewers, or waterways.

6.3. Methods for Cleaning Up

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

-

Clean the spill area thoroughly with soap and water.

-

For large spills, contain the material and contact environmental health and safety personnel.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on the GHS classifications of similar compounds.

| Toxicity Endpoint | Anticipated Effect |

| Acute Oral Toxicity | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory Sensitization | No data available, but should be considered a potential respiratory irritant.[3] |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA (based on related compounds).[1] |

| Reproductive Toxicity | No data available. |

| STOT-Single Exposure | May cause respiratory irritation.[3] |

| STOT-Repeated Exposure | No data available. |

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical waste should be handled by a licensed disposal company.[1] Do not allow the material to enter the sewer system.

Experimental Protocols

Protocol 1: General Weighing and Solution Preparation

-

Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent).

-

PPE: Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

-

Weighing: Tare an analytical balance with a clean weigh boat. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, minimizing any dust generation.

-

Transfer: Carefully add the weighed solid to the destination flask. Use a funnel if necessary.

-

Dissolution: Add the desired solvent to the flask in the fume hood. Swirl or stir gently to dissolve.

-

Cleanup: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any other contaminated disposable materials in the designated solid chemical waste container.

-

Handwashing: After completing the task and removing PPE, wash hands thoroughly with soap and water.

Protocol 2: Handling a Stock Solution

-

Preparation: Work within a chemical fume hood.

-

PPE: Wear a lab coat, nitrile gloves, and safety goggles.

-

Aliquoting: Use a calibrated micropipette with a fresh tip or a glass pipette to transfer the desired volume of the solution.

-

Spill Management: Keep absorbent pads nearby in case of a small spill. If a spill occurs, immediately absorb the liquid, decontaminate the area, and dispose of the waste in the appropriate chemical waste container.

-

Storage: Ensure the stock solution container is properly sealed and stored according to the guidelines in Section 4.2.

-

Cleanup: Dispose of used pipette tips in the designated waste container. Wash hands after the procedure.

References

- 1. angenechemical.com [angenechemical.com]

- 2. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 13054-02-9 | MFCD03426924 | 6-Iodo-nicotinic acid | acints [acints.com]

- 5. fishersci.com [fishersci.com]

- 6. 13054-02-9|this compound|BLD Pharm [bldpharm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemos.de [chemos.de]

Methodological & Application

Synthesis of 6-Iodonicotinic Acid from 2-Amino-4-Methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals